Potential Therapeutic Selectivity Profile: Distinct Target Engagement Compared to the 4-ol Regioisomer
While direct, peer-reviewed quantitative binding data for 2-Methylquinazolin-8-ol is limited in public literature, a key point of differentiation can be inferred from patent data. Patents covering 2-methyl substituted quinazolines claim effective and selective inhibition of the Ras-Sos interaction without significantly targeting the EGFR receptor [1]. This is in stark contrast to the well-characterized activity of the 4-ol regioisomer, 2-Methylquinazolin-4-ol, which is a potent competitive poly(ADP-ribose) synthetase (PARP) inhibitor [2]. This divergence in reported target class (Ras-Sos interaction vs. PARP enzyme) highlights that the regioisomers are not interchangeable and possess distinct, and potentially valuable, selectivity profiles.
| Evidence Dimension | Reported Target and Selectivity Profile |
|---|---|
| Target Compound Data | Effective and selective inhibition of Ras-Sos interaction, without significantly targeting EGFR (claimed in patent for class of 2-methyl substituted quinazolines) [1] |
| Comparator Or Baseline | 2-Methylquinazolin-4-ol (4-ol regioisomer): Potent competitive poly(ADP-ribose) synthetase (PARP) inhibitor with Ki = 1.1 μM [2] |
| Quantified Difference | Not directly quantifiable; a categorical difference in primary target class |
| Conditions | Inferred from patent claims and literature for compound classes |
Why This Matters
For research programs focused on RAS-driven cancers or seeking to avoid EGFR inhibition, this selectivity profile offers a distinct mechanistic entry point compared to other quinazoline analogs.
- [1] Bayer Pharma AG. 2-METHYL-QUINAZOLINES. EP3601267A1, 2020. View Source
- [2] MedChemExpress. 2-Methylquinazolin-4-ol. Product Page. View Source
